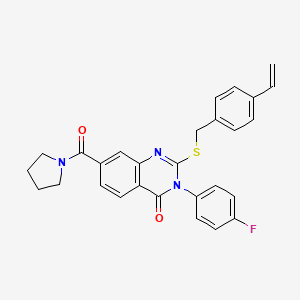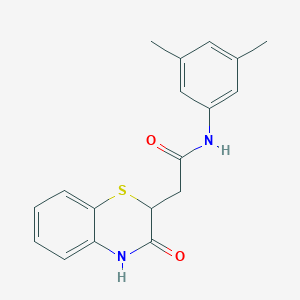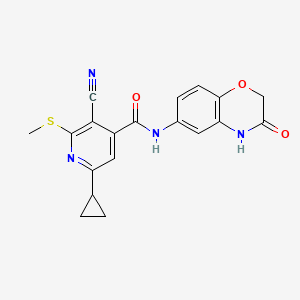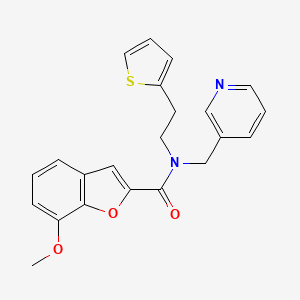
3-((4-Chlorophenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Chlorophenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline, also known as GSK369796, is a quinoline-based compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including antimalarial, antitumor, and antiviral properties.
科学的研究の応用
Fluorescent Probes and Organic Synthesis
Quinoline derivatives have been synthesized and investigated for their fluorescent properties. For instance, novel quinoline derivatives emitting green light with high quantum yield in various solvents have been developed, indicating their potential as fluorescent probes in chemical and biological research (Bodke, Shankerrao, & Harishkumar, 2013). Such compounds, due to their fluorescent properties, could be utilized in the study of cellular processes, imaging, and diagnostic assays.
Antimicrobial and Anticancer Agents
Some quinoline derivatives have been synthesized with the intent to be used as antimicrobial agents, showcasing the potential of quinoline compounds in the development of new antimicrobial therapies. For example, derivatives synthesized for antimicrobial evaluation indicated high activity against Gram-positive bacteria (Unnamed authors, 2019). Additionally, certain quinoline compounds have shown cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents. The synthesis and cytotoxic evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity, with some compounds exhibiting IC50 values less than 10 nM against cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Inhibitors of Biological Targets
Quinoline derivatives have been optimized as potent inhibitors of specific kinase activities, indicating their importance in targeted cancer therapies. Optimization of such compounds has led to significant inhibition of Src kinase activity and Src-mediated cell proliferation, offering a pathway for the development of targeted anticancer therapies (Boschelli et al., 2001).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-15-5-4-10-26(14-15)23-18-11-20(29-2)21(30-3)12-19(18)25-13-22(23)31(27,28)17-8-6-16(24)7-9-17/h6-9,11-13,15H,4-5,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKRNCOPLBYTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2439865.png)





![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2439878.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2439886.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439887.png)